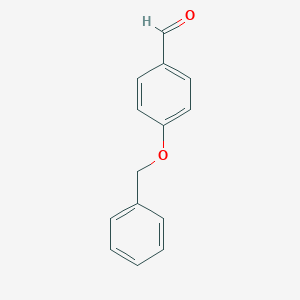

4-(Benzyloxy)benzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTWZSXLLMNMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063441 | |

| Record name | Benzaldehyde, 4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4397-53-9 | |

| Record name | 4-(Benzyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4397-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-(phenylmethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004397539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Benzyloxy)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Benzyloxy)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-(phenylmethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzyloxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 4 Benzyloxy Benzaldehyde

Classic Synthetic Routes

The Williamson ether synthesis stands as a cornerstone in the formation of ethers, and it is a widely employed method for the preparation of 4-(benzyloxy)benzaldehyde. This nucleophilic substitution reaction involves the reaction of an alkoxide, in this case, the phenoxide formed from 4-hydroxybenzaldehyde (B117250), with a suitable benzyl (B1604629) halide.

Williamson Ether Synthesis from 4-Hydroxybenzaldehyde and Benzyl Halides

The core of this synthetic approach is the O-alkylation of 4-hydroxybenzaldehyde. The hydroxyl group of 4-hydroxybenzaldehyde is first deprotonated by a base, typically a carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the benzylic carbon of a benzyl halide, displacing the halide and forming the ether linkage. Both benzyl bromide and benzyl chloride are commonly used as the benzylating agents in this reaction.

Benzyl bromide is a frequently used reagent for the synthesis of this compound due to the good leaving group ability of the bromide ion, which facilitates the nucleophilic substitution reaction.

One documented procedure involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in ethanol (B145695), using anhydrous potassium carbonate as the base. The mixture is refluxed for 14 hours to afford this compound in a high yield of 87.4% after purification. nih.govresearchgate.net

Detailed findings from a specific experiment are presented in the table below:

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield (%) |

| 4-Hydroxybenzaldehyde | Benzyl Bromide | Potassium Carbonate | Ethanol | 14 hours | 87.4 |

Table 1: Synthesis of this compound using Benzyl Bromide in Ethanol

Benzyl chloride can also be employed as the alkylating agent in the Williamson ether synthesis of this compound. While chloride is a less reactive leaving group than bromide, the reaction can be driven to completion, often by adjusting the reaction conditions.

A patented method describes the synthesis of a derivative of this compound where 4-hydroxybenzaldehyde is reacted with benzyl chloride in the presence of an alkali metal carbonate and a catalyst. google.com This "one-pot" method highlights the utility of benzyl chloride as a more cost-effective alternative to benzyl bromide. google.com The reaction can be carried out in solvents such as ethanol or acetone (B3395972) at temperatures ranging from 45°C to 110°C for 1 to 10 hours. google.com

The choice of base and solvent plays a crucial role in the efficiency of the Williamson ether synthesis. Potassium carbonate is a commonly used base due to its moderate basicity and good solubility in various organic solvents. The selection of the solvent influences the reaction rate and yield by affecting the solubility of the reactants and the solvation of the ions involved.

Acetone is a polar aprotic solvent that can effectively dissolve the organic reactants and facilitate the nucleophilic substitution reaction. A procedure for the synthesis of a related compound, 4-(benzyloxy)-2-hydroxybenzaldehyde, utilizes potassium carbonate in acetone with benzyl bromide. The reaction is stirred at room temperature for an extended period (3 days) to achieve the desired product. While this specific example is for a slightly different substrate, it provides a clear indication of the reaction conditions applicable to the synthesis of this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Temperature |

| 2,4-dihydroxybenzaldehyde | Benzyl Bromide | Potassium Carbonate | Acetone | 3 days | Room Temperature |

Table 2: Synthesis of a this compound analogue using Potassium Carbonate in Acetone

Ethanol is a protic solvent that is also widely used in this synthesis. It effectively dissolves the potassium salt of the phenoxide and the benzyl halide. As previously mentioned, the reaction of 4-hydroxybenzaldehyde with benzyl bromide in refluxing ethanol with potassium carbonate for 14 hours results in a high yield of 87.4%. nih.govresearchgate.net Another general procedure for the synthesis of 4-alkoxy benzaldehydes involves refluxing 4-hydroxybenzaldehyde with a bromoalkane and potassium carbonate in ethanol for 24 hours. taylorandfrancis.com

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield (%) |

| 4-Hydroxybenzaldehyde | Benzyl Bromide | Potassium Carbonate | Ethanol | 14 hours | 87.4 |

| 4-Hydroxybenzaldehyde | Bromoalkane | Potassium Carbonate | Ethanol | 24 hours | Not specified |

Table 3: Synthesis of this compound and analogues using Potassium Carbonate in Ethanol

Catalytic Systems and Solvents

Potassium Carbonate in DMF

The use of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is a well-established method for the synthesis of this compound. In this procedure, 4-hydroxybenzaldehyde reacts with a benzyl halide (such as benzyl bromide) in the presence of K₂CO₃. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde. The polar aprotic solvent, DMF, is effective in solvating the resulting potassium phenoxide, thereby facilitating the nucleophilic substitution reaction with the benzyl halide. researchgate.net This reaction is typically carried out under reflux conditions for several hours to ensure completion. researchgate.net For instance, one synthetic protocol involves refluxing the reactants for 6 hours to achieve the desired product. researchgate.net In a related procedure using a different solvent, a yield of 87.4% was reported after 14 hours of reflux. nih.gov

| Reactant A | Reactant B | Base | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|---|---|

| 4-hydroxybenzaldehyde | Benzyl halide | K₂CO₃ | DMF | Reflux, 6 h | Not Specified | researchgate.net |

| 4-hydroxybenzaldehyde | Benzyl bromide | K₂CO₃ | Ethanol | Reflux, 14 h | 87.4% | nih.gov |

Triethylamine (B128534) in Micellar Media

An alternative and more environmentally conscious approach involves the use of triethylamine as a catalyst in an aqueous micellar medium. orientjchem.org This method also follows the Williamson etherification mechanism, where triethylamine facilitates the deprotonation of the hydroxyl group. orientjchem.org The reaction is performed in the presence of a surfactant, which forms micelles in the aqueous solution. These micelles create a pseudo-organic phase that can solubilize the organic reactants, effectively increasing their local concentration and enhancing the reaction rate. researchgate.netscienceopen.com This technique allows the synthesis of water-immiscible compounds in an aqueous environment, which is a key advantage from a green chemistry perspective. researchgate.net Studies on analogous systems, such as the synthesis of 4-phenacyloxy benzaldehyde (B42025) derivatives from 4-hydroxybenzaldehyde, have demonstrated the viability of this method at room temperature, achieving yields between 46-66%. orientjchem.org

| Starting Aldehyde | Reactant B | Catalyst | Medium | Conditions | Yield | Source |

|---|---|---|---|---|---|---|

| 4-hydroxy-benzaldehyde | Phenacyl bromide | Triethylamine | Micellar (SDS) | Room Temp, 7 h | 60% | orientjchem.org |

| Salicylaldehyde | Propargyl bromide | Not Specified | Micellar (CTAB) | Not Specified | 96% | scienceopen.com |

Optimization of Reaction Conditions

Optimizing reaction parameters is crucial for maximizing product yield, minimizing reaction time, and reducing the formation of impurities. sigmaaldrich.combeilstein-journals.org Key factors that are typically adjusted include temperature, reaction time, and the stoichiometry of the reactants.

Temperature Control

Temperature plays a critical role in reaction kinetics. Generally, increasing the reaction temperature leads to a higher reaction rate and can improve the product yield. researchgate.net However, there is often an optimal temperature beyond which no significant improvement in yield is observed, and side reactions may become more prevalent. researchgate.net For example, in related multi-component reactions, it was found that the maximum yield was achieved at 80°C, with no considerable impact at higher temperatures. researchgate.net Conversely, a decrease in reaction temperature often corresponds to a steady decrease in product yield. researchgate.net Therefore, careful control and optimization of the temperature are necessary to achieve the desired outcome efficiently.

Reaction Time

Reaction time is another parameter that is optimized to ensure the reaction proceeds to completion without leading to the degradation of the product or the formation of byproducts. The optimal reaction time is often interdependent with other conditions, such as temperature. researchgate.net For instance, reactions conducted at lower temperatures may require significantly longer times to achieve a comparable yield to those run at higher temperatures. researchgate.net Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) allows for the determination of the point at which the starting material has been consumed and the product concentration is maximized.

Stoichiometry of Reactants

The molar ratio of the reactants is a vital factor in the synthesis of this compound. researchgate.net The stoichiometry between 4-hydroxybenzaldehyde, the benzylating agent (e.g., benzyl bromide), and the base must be carefully controlled. An excess of the benzylating agent can lead to side reactions and purification challenges, while an insufficient amount will result in incomplete conversion of the starting material. Similarly, the amount of base must be sufficient to deprotonate the phenol (B47542) but an excessive amount might promote unwanted side reactions. The optimization of these ratios is essential for maximizing the conversion of the limiting reagent into the desired product. cam.ac.uk

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. epitomejournals.comjddhs.com In the context of this compound synthesis, several green approaches can be applied. One significant approach is the replacement of conventional, hazardous organic solvents like DMF with more environmentally benign alternatives. jddhs.com Water is an ideal green solvent, and the use of micellar catalysis, as described previously, is a prime example of conducting organic synthesis in an aqueous medium. scienceopen.com This method not only reduces reliance on volatile organic compounds but can also simplify product isolation.

Furthermore, the use of catalytic rather than stoichiometric amounts of reagents improves atom economy and reduces waste. jddhs.com Solvent-free reaction conditions, where reactants are mixed directly, represent another important green chemistry strategy that can reduce waste and environmental impact. jddhs.comwjpmr.com By focusing on principles such as waste prevention, use of safer solvents, and energy efficiency, the synthesis of this compound can be made more sustainable. epitomejournals.com

Mechanochemical Synthesis Techniques

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to activate and drive chemical reactions. mdpi.com This approach can reduce or eliminate the need for bulk solvents, decrease reaction times, and sometimes yield different products or selectivities compared to solution-based methods.

Manual grinding using a mortar and pestle represents the most fundamental form of mechanochemical synthesis. In this technique, solid reactants are ground together, increasing their surface area and bringing them into intimate contact to facilitate a reaction. For the synthesis of this compound, this would involve grinding solid 4-hydroxybenzaldehyde, a solid base like potassium carbonate, and benzyl bromide. The mechanical force applied helps to overcome the activation energy of the reaction in the absence of a solvent. While simple and accessible, this method offers less control over reaction parameters like energy input and temperature compared to more sophisticated techniques.

High-speed ball milling (HSBM) is a more advanced and reproducible mechanochemical technique. researchgate.net Reactants are placed in a milling jar containing grinding media, typically steel or ceramic balls. The jar is then subjected to high-speed rotation or agitation, causing the balls to collide with the reactants and the walls of the jar. These high-energy impacts provide the necessary energy for the chemical reaction to proceed, often under solvent-free conditions. mdpi.comresearchgate.net The synthesis of various organic compounds, including heterocycles and N-alkylated products, has been successfully demonstrated using this method. mdpi.comrsc.org The efficiency of the process is influenced by several factors, as detailed in the table below.

| Parameter | Description | Impact on Reaction |

| Milling Frequency | The speed of rotation or vibration of the milling jar (in Hz or rpm). | Higher frequencies generally lead to greater energy input and faster reaction rates. |

| Ball-to-Powder Ratio (BPR) | The weight ratio of the grinding balls to the reactant powder. | A higher BPR typically increases the number and energy of collisions, enhancing reaction efficiency. researchgate.net |

| Milling Time | The duration of the milling process. | Reaction conversion increases with time, but prolonged milling can sometimes lead to product degradation. |

| Ball Size & Material | The diameter and composition (e.g., steel, zirconia, tungsten carbide) of the grinding balls. | Larger, denser balls impart more energy upon impact. The material is chosen to be inert to the reactants. |

Solvent-Free Reactions

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental pollution and simplify product purification. Mechanochemical methods like ball milling are inherently suited for solvent-free reactions. rsc.org A solvent-free synthesis of this compound would involve the direct reaction of 4-hydroxybenzaldehyde with benzyl bromide and a base. This can be achieved by grinding the solid reactants together, where the reaction occurs in the solid state. In some cases, a technique known as liquid-assisted grinding (LAG) may be employed, where a catalytic amount of a liquid is added to facilitate the reaction without acting as a bulk solvent. rsc.org This approach minimizes waste and can lead to higher throughput and easier product isolation.

Water-Mediated Processes

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. For organic reactions involving non-polar substrates, water-mediated processes can be facilitated by using micellar media. This approach involves a surfactant, which forms micelles in water, creating a microenvironment that can solubilize the organic reactants and promote the reaction. The synthesis of related phenolic ethers has been successfully performed in micellar media. orientjchem.org A similar strategy can be applied to the synthesis of this compound.

The proposed reaction would involve dispersing 4-hydroxybenzaldehyde and benzyl bromide in an aqueous solution containing a surfactant and a base, such as triethylamine. The hydrophobic interiors of the micelles would host the aromatic reactants, allowing the etherification to proceed in the aqueous bulk phase.

| Component | Proposed Function | Example |

| Phenolic Substrate | Starting material | 4-hydroxybenzaldehyde |

| Alkylating Agent | Provides the benzyl group | Benzyl bromide |

| Base | Deprotonates the phenol | Triethylamine |

| Medium | Aqueous phase | Methanol/Water mixture orientjchem.org |

| Surfactant | Forms micelles to solubilize reactants | Sodium dodecyl sulfate (B86663) (SDS) orientjchem.org |

Emerging Synthetic Strategies

Emerging strategies in chemical synthesis focus on improving efficiency, reducing waste, and simplifying procedures. One-pot reactions are a prime example of such an approach.

One-Pot Reactions

A one-pot reaction is a strategy where multiple reaction steps are carried out in the same reactor without the isolation of intermediates. The standard Williamson ether synthesis for this compound is itself an effective one-pot process. In this procedure, the reactants are combined in a single vessel and allowed to react to completion to form the desired product. nih.govchemspider.com This method is highly efficient as it avoids lengthy separation processes and minimizes the loss of material that can occur between steps.

Detailed findings from representative one-pot syntheses are presented below.

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| 4-hydroxybenzaldehyde | Benzyl bromide, Anhydrous potassium carbonate | Ethanol | Reflux, 14 hours | 87.4% | nih.gov |

| 4-hydroxybenzaldehyde | 4-Nitrobenzyl bromide, Potassium carbonate | Dry DMF | 100°C, 3 hours | 74% | chemspider.com |

Microwave-Mediated Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. The synthesis of this compound is typically accomplished via the Williamson ether synthesis, a well-established reaction involving the O-alkylation of a phenol with an alkyl halide. In this case, 4-hydroxybenzaldehyde is reacted with a benzyl halide (such as benzyl bromide or benzyl chloride) in the presence of a base.

Microwave irradiation significantly enhances the rate of the Williamson ether synthesis. The polar nature of the reactants and the ionic intermediates allows for efficient absorption of microwave energy, leading to rapid and uniform heating of the reaction mixture. This localized superheating effect can overcome activation energy barriers more effectively than conventional oil baths or heating mantles.

Several variations of microwave-assisted Williamson ether synthesis have been developed, including solvent-free conditions and the use of phase-transfer catalysts. Solvent-free, or "dry media," reactions are particularly attractive from a green chemistry perspective, as they minimize the use of volatile and often toxic organic solvents. In these methods, the reactants are adsorbed onto a solid support, such as alumina (B75360) or silica, which helps to absorb microwave energy and facilitate the reaction.

Phase-transfer catalysis (PTC) is another strategy that can be effectively combined with microwave irradiation. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the benzyl halide is present, thereby accelerating the reaction. The synergistic effect of microwave heating and phase-transfer catalysis can lead to remarkably fast and efficient synthesis of ethers like this compound.

While specific studies detailing the microwave-mediated synthesis of this compound are not extensively reported, the general principles of microwave-assisted Williamson ether synthesis are well-documented. A typical reaction setup would involve mixing 4-hydroxybenzaldehyde, a benzyl halide, a base (e.g., potassium carbonate or sodium hydroxide), and optionally a phase-transfer catalyst, and irradiating the mixture in a dedicated microwave reactor. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC).

The table below provides a representative, generalized protocol for the microwave-mediated synthesis of an aryl benzyl ether, which can be adapted for this compound.

| Parameter | Condition |

| Reactants | 4-Hydroxybenzaldehyde, Benzyl Bromide |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) or Solvent-free |

| Microwave Power | 100-300 W |

| Temperature | 80-150 °C |

| Reaction Time | 5-15 minutes |

| Catalyst (optional) | Tetrabutylammonium bromide (TBAB) |

This table presents generalized conditions based on literature for similar microwave-assisted Williamson ether syntheses and should be optimized for the specific synthesis of this compound.

Chemo-Enzymatic Synthesis

Chemo-enzymatic synthesis combines the selectivity and mild reaction conditions of enzymatic catalysis with the versatility of chemical synthesis. Enzymes, as biocatalysts, can offer exceptional levels of regio-, stereo-, and chemo-selectivity that are often difficult to achieve with traditional chemical methods.

However, a review of the current scientific literature indicates that specific chemo-enzymatic methods for the synthesis of this compound have not been reported. The key chemical transformation in the synthesis of this compound is the formation of an ether linkage between a phenolic hydroxyl group and a benzylic carbon. While various enzymes are known to catalyze a wide range of reactions, the direct enzymatic formation of this type of aryl benzyl ether from 4-hydroxybenzaldehyde and a benzyl donor is not a commonly reported biocatalytic transformation.

Enzymes such as laccases and peroxidases are known to be involved in the modification of phenolic compounds, but their activity is typically focused on oxidation and polymerization rather than specific O-alkylation with a benzyl group. Similarly, while some enzymes can catalyze ether bond formation, their substrate scope is generally limited to specific types of molecules, and their application to the synthesis of this compound has not been demonstrated.

Future research in enzyme engineering and biocatalyst discovery may lead to the development of novel enzymes capable of catalyzing the synthesis of this compound and other related compounds under mild and environmentally friendly conditions. Such a development would be a significant advancement in the green synthesis of this important chemical intermediate.

Chemical Transformations and Reaction Mechanisms of 4 Benzyloxy Benzaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group in 4-(benzyloxy)benzaldehyde is the primary site of its chemical reactivity, participating in transformations that modify its oxidation state or involve the formation of new carbon-carbon bonds.

Oxidation Reactions

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. researchgate.net A variety of oxidizing agents can be employed for this purpose, including reagents based on chromium, manganese, and oxygen. researchgate.net

This compound can be oxidized to its corresponding carboxylic acid, 4-(benzyloxy)benzoic acid. This conversion is a key step in the synthesis of various molecules. The general mechanism for aldehyde oxidation often involves the hydration of the aldehyde to form a geminal diol, which is then oxidized. Common oxidizing agents like potassium permanganate (B83412) (KMnO4) or hydrogen peroxide can be used. quora.comyoutube.com For instance, benzaldehyde (B42025) is oxidized to benzoic acid using alkaline potassium permanganate, where the permanganate is reduced to manganese dioxide. youtube.com Another approach involves using sodium perborate (B1237305) in acetic acid, which is an effective reagent for converting aromatic aldehydes to carboxylic acids. organic-chemistry.org In a greener approach, 30% hydrogen peroxide with a catalyst like sodium tungstate (B81510) (Na2WO4·2H2O) can also facilitate this oxidation. organic-chemistry.org

The reaction mechanism, particularly with metal-based oxidants, can be complex. quora.com However, a general pathway involves the attack of the oxidant on the aldehyde's carbonyl group. For example, in a photocatalytic process using TiO2, a proposed radical oxidation reaction involves initiation, propagation, and termination stages to form the carboxylic acid. researchgate.net

Reduction Reactions

The reduction of the aldehyde moiety in this compound yields the corresponding primary alcohol, 4-(benzyloxy)benzyl alcohol. This transformation is typically achieved using hydride-based reducing agents.

The conversion of this compound to 4-(benzyloxy)benzyl alcohol is a standard reduction reaction. Reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for this purpose. The mechanism involves the nucleophilic addition of a hydride ion (H-) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. This initial step forms a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate, typically by adding water or a mild acid during the workup, yields the final alcohol product.

Alternatively, the Cannizzaro reaction provides a method for the disproportionation of aldehydes lacking α-hydrogens, like this compound, in the presence of a strong base. libretexts.orgyoutube.com In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (4-(benzyloxy)benzyl alcohol) while a second molecule is oxidized to the carboxylic acid (4-(benzyloxy)benzoic acid). youtube.comyoutube.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the transfer of a hydride ion to a second aldehyde molecule. libretexts.orgyoutube.com

Condensation Reactions

Condensation reactions involving the aldehyde group are crucial for forming new carbon-carbon bonds. The Claisen-Schmidt condensation is a notable example, allowing for the synthesis of α,β-unsaturated ketones.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone to form a chalcone (B49325). scispace.com this compound serves as the aldehyde component in the synthesis of a variety of chalcone analogs. researchgate.netuniv-ovidius.ro The reaction is typically carried out by reacting this compound with various (hetero)aryl methyl ketones in the presence of a base like sodium hydroxide (NaOH) or piperidine (B6355638). researchgate.netuniv-ovidius.rouniv-ovidius.ro

The mechanism begins with the deprotonation of the α-carbon of the ketone by the base, forming an enolate ion. pharmascholars.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol (B89426) addition product subsequently undergoes dehydration (loss of a water molecule) to yield the stable, conjugated α,β-unsaturated ketone, known as a chalcone. pharmascholars.com

Several chalcone analogs have been synthesized using this method, with the reaction conditions varying based on the specific ketone used. researchgate.netuniv-ovidius.roresearchgate.net A classical approach employs an alkali catalyst like NaOH in ethanol (B145695) at room temperature. univ-ovidius.roresearchgate.net A variant uses piperidine as a basic catalyst, often with heating. researchgate.netuniv-ovidius.ro

| Reactant Ketone | Catalyst | Solvent | Reaction Conditions | Resulting Chalcone Analog |

|---|---|---|---|---|

| 2'-Nitroacetophenone | NaOH | Ethanol | Room Temperature, Overnight | (E)-1-(2-nitrophenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one |

| 4-Acetylbenzonitrile | NaOH | Ethanol | Room Temperature, Overnight | (E)-4-(3-(4-(benzyloxy)phenyl)acryloyl)benzonitrile |

| 1-(Furan-2-yl)ethanone | NaOH | Ethanol | Room Temperature, Overnight | (E)-3-(4-(benzyloxy)phenyl)-1-(furan-2-yl)prop-2-en-1-one |

| 1-(5-Bromothiophen-2-yl)ethanone | NaOH | Ethanol | Room Temperature, Overnight | (E)-1-(5-bromothiophen-2-yl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one |

| 1-(1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone | NaOH | Ethanol | Room Temperature, Overnight | (E)-3-(4-(benzyloxy)phenyl)-1-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one |

| 1-(5-Bromobenzofuran-2-yl)ethanone | Piperidine | Methanol | Reflux, 6 h | (E)-1-(5-bromobenzofuran-2-yl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one |

| 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanone | Piperidine | Methanol | Reflux, 6 h | (E)-3-(4-(benzyloxy)phenyl)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)prop-2-en-1-one |

| 3-Acetylcoumarin | Piperidine | Methanol | Reflux, 6 h | (E)-3-(3-(4-(benzyloxy)phenyl)acryloyl)-2H-chromen-2-one |

Formation of Imines/Schiff Bases

This compound readily reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is a key transformation in the synthesis of various biologically active compounds and ligands.

The synthesis of Schiff bases from this compound and primary amines, such as aniline (B41778) derivatives, is typically carried out by refluxing the reactants in an alcoholic solvent like ethanol. edu.krdglobalconference.info The reaction is often catalyzed by a few drops of a weak acid, such as glacial acetic acid, to facilitate the dehydration step. globalconference.info The products, being less polar than the starting materials, often precipitate from the reaction mixture upon cooling, simplifying their isolation. edu.krd

This compound also reacts with semicarbazide (B1199961) and its derivatives, such as thiosemicarbazide (B42300), to form the corresponding semicarbazones and thiosemicarbazones. These compounds are of interest due to their potential biological activities and ability to act as ligands for metal ions.

The reaction to form thiosemicarbazones is generally performed by refluxing an ethanolic solution of this compound with thiosemicarbazide or a substituted thiosemicarbazide. For example, the reaction with thiosemicarbazide yields (E)-4-(Benzyloxy)benzaldehyde thiosemicarbazone with a yield of 61%. nih.gov Similarly, the reaction with 4-methyl-3-thiosemicarbazide produces 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone in an 82% yield after refluxing for approximately 4.5 hours. mdpi.com

| Reactant | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiosemicarbazide | Ethanol | Reflux, 2h | (E)-4-(Benzyloxy)benzaldehyde thiosemicarbazone | 61 | nih.gov |

| 4-Methyl-3-thiosemicarbazide | Ethanol | Reflux, 4.5h | 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone | 82 | mdpi.com |

Knoevenagel Condensation

The Knoevenagel condensation is another important carbon-carbon bond-forming reaction where this compound reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). This reaction is typically catalyzed by a weak base, such as piperidine or ammonia. nih.govtue.nl

The reaction proceeds via the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting intermediate subsequently undergoes dehydration to yield a stable, electron-deficient alkene. The use of piperidine as a catalyst is common in these condensations. nih.govnih.gov The reaction of this compound with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) leads to the formation of benzylidenemalononitrile (B1330407) or cyanoacrylate derivatives, respectively. These products are valuable intermediates in organic synthesis.

Condensation with Phenylhydrazines for Formazan (B1609692) Derivatives

This compound can be converted into formazan derivatives through a multi-step process. First, it is reacted with a substituted phenylhydrazine (B124118) to form a phenylhydrazone. This intermediate is then coupled with a diazonium salt to yield the final formazan.

The initial condensation to form the phenylhydrazone is a standard reaction between an aldehyde and a hydrazine. The subsequent coupling reaction with a diazonium salt, prepared from an aromatic amine like 4-bromoaniline, is the key step in forming the characteristic formazan structure [-N=N-C=N-NH-]. This synthesis provides a route to novel formazan derivatives containing the 4-(benzyloxy)phenyl moiety.

Reactions Involving the Benzyloxy Group

The benzyloxy group in this compound is a significant functional group that can undergo specific chemical transformations. This section explores reactions targeting this part of the molecule, distinct from the reactions of the aldehyde group.

Nucleophilic Substitution Reactions

The benzylic carbon of the this compound molecule is susceptible to nucleophilic attack. In these reactions, the benzyloxy group can be displaced by a nucleophile. This reactivity is attributed to the stability of the potential benzyl (B1604629) carbocation intermediate, which is stabilized by resonance with the adjacent benzene (B151609) ring.

The Williamson ether synthesis, a well-established method for forming ethers, exemplifies a nucleophilic substitution reaction. The synthesis of this compound itself involves the reaction of 4-hydroxybenzaldehyde (B117250) with benzyl bromide in the presence of a base like anhydrous potassium carbonate. nih.gov In this SN2 reaction, the phenoxide ion generated from 4-hydroxybenzaldehyde acts as the nucleophile, attacking the benzylic carbon of benzyl bromide and displacing the bromide ion. While this reaction forms the benzyloxy group, the reverse reaction, involving the cleavage of the ether linkage by a nucleophile, is also a form of nucleophilic substitution.

In a related context, the synthesis of 4-phenacyloxy benzaldehyde derivatives occurs through a nucleophilic substitution reaction where 4-hydroxy-benzaldehyde derivatives react with phenacyl bromide derivatives. orientjchem.org This highlights the general reactivity of phenoxides as nucleophiles in substitutions at benzylic-type carbons.

Deprotection Strategies

The benzyl group is frequently employed as a protecting group for hydroxyl functionalities in organic synthesis due to its stability under various reaction conditions and its relatively straightforward removal. In the context of this compound, the removal of the benzyl group to unveil the phenol (B47542) (4-hydroxybenzaldehyde) is a crucial deprotection strategy.

One of the most common and efficient methods for the deprotection of benzyl ethers is catalytic hydrogenolysis. This reaction typically involves treating the benzyl ether with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). The reaction proceeds under mild conditions and results in the cleavage of the carbon-oxygen bond of the ether, yielding toluene (B28343) and the deprotected phenol.

Catalytic Applications of this compound in Organic Transformations

Beyond being a synthetic intermediate, this compound plays a role as a key reactant in various organic transformations, leading to the formation of complex molecules.

Role in Porphyrin Synthesis

This compound is a crucial building block in the synthesis of specific types of porphyrins. Porphyrins are large heterocyclic macrocycles that are fundamental in many biological processes. The synthesis of meso-substituted symmetric A4-porphyrins can be achieved through the acid-catalyzed condensation of an aldehyde with pyrrole (B145914). nih.govacs.org

In this context, this compound serves as the aldehyde component. The reaction involves the condensation of four equivalents of this compound with four equivalents of pyrrole in the presence of an acid catalyst, such as hydrochloric acid (HCl), in a suitable solvent system like a methanol-water mixture. nih.govacs.org This condensation is followed by an oxidation step, which can occur aerobically, to form the stable, aromatic porphyrin ring system. nih.gov This method allows for the synthesis of 5,10,15,20-tetrakis[4-(benzyloxy)phenyl]porphyrin. nih.govacs.org

The general mechanism for this porphyrin synthesis involves an initial condensation between pyrrole and the aldehyde to form tetrapyrranes, which then couple and oxidize to generate the final porphyrin derivative. nih.gov

| Reactants | Catalyst | Solvent | Product |

| This compound, Pyrrole | HCl | Methanol/Water | 5,10,15,20-Tetrakis[4-(benzyloxy)phenyl]porphyrin |

Facilitating Other Functionalized Compound Formation

The aldehyde functional group of this compound is a versatile reactive site that facilitates the formation of a variety of other functionalized compounds.

Chalcone Synthesis: this compound is used as a precursor in the synthesis of chalcone analogs. univ-ovidius.roresearchgate.net Chalcones are characterized by an α,β-unsaturated ketone core. Their synthesis is typically achieved through a Claisen-Schmidt condensation, which is a base-catalyzed aldol condensation between an aromatic aldehyde and a ketone. univ-ovidius.ro In this reaction, this compound reacts with various acetophenones or heteroaryl methyl ketones in the presence of a base like potassium hydroxide or piperidine to yield the corresponding chalcone derivatives. univ-ovidius.roresearchgate.net

Thiosemicarbazone Synthesis: This compound is also utilized in the synthesis of thiosemicarbazones. For instance, 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC) is synthesized by refluxing an ethanolic solution of this compound and 4-methyl-3-thiosemicarbazide. mdpi.com Thiosemicarbazones are a class of compounds known for their ability to act as chelating agents for metal ions due to the presence of sulfur and nitrogen donor atoms. mdpi.com

Other Derivatives: this compound is a starting material for synthesizing estrogen receptor β-selective ligands, such as (5-fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile). sigmaaldrich.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com It is also used to synthesize Schiff bases, for example, by reacting with aminophenols. researchgate.net

| Reaction Type | Reactant(s) with this compound | Product Class |

| Claisen-Schmidt Condensation | Acetophenones or heteroaryl methyl ketones | Chalcones |

| Condensation | 4-methyl-3-thiosemicarbazide | Thiosemicarbazones |

| Multi-step Synthesis | Various reagents | Estrogen receptor ligands |

| Condensation | Aminophenols | Schiff bases |

Applications in Medicinal Chemistry and Biological Research

Precursor for Bioactive Compounds and Drug Discovery

4-(Benzyloxy)benzaldehyde serves as a crucial starting material in the synthesis of a variety of bioactive compounds, making it a valuable building block in the field of drug discovery. Its chemical structure, featuring a reactive aldehyde group and a protective benzyloxy group, allows for diverse chemical modifications to generate novel molecules with potential therapeutic applications. This compound is a key intermediate in the production of phenylethylthiazolylthiourea (PETT) analogues, which are investigated for their anti-HIV activity. rsc.org The established non-nucleoside reverse transcriptase inhibitors (NNRTIs) are susceptible to the development of viral resistance, necessitating the development of new compounds that are potent and less susceptible to mutations of the reverse transcriptase enzyme. rsc.org

Furthermore, this compound is utilized in the synthesis of chalcone (B49325) analogs. researchgate.net Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a wide range of biological activities and are considered active lead molecules in medicinal chemistry for the discovery of new drugs. nih.gov The synthesis of novel chalcone analogs from this compound and various acetophenones or heteroaryl methyl ketones has been reported, highlighting the versatility of this precursor in generating diverse chemical scaffolds for biological screening. researchgate.net

Derivatives with Potential Therapeutic Applications

This compound is a key precursor in the synthesis of selective ligands for the estrogen receptor β (ERβ). sigmaaldrich.cnchemicalbook.com Specifically, it has been used in the synthesis of (5-fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile), a compound identified as an ERβ-selective ligand. sigmaaldrich.cnchemicalbook.comsigmaaldrich.com ERβ is a subtype of the estrogen receptor that appears to have a moderating effect on the more active ERα, suggesting that selective modulation of ERβ could be a valuable strategy in determining the level of estrogen action in specific target tissues. The development of ERβ-selective ligands is an active area of research for their potential therapeutic applications in various conditions.

Derivatives of this compound have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases such as Parkinson's disease. rsc.orgnih.govresearchgate.net A series of isatin-based benzyloxybenzaldehyde derivatives were synthesized and evaluated for their ability to inhibit both MAO-A and MAO-B. nih.gov The findings indicated that these compounds were more potent against MAO-B. nih.gov

One particular compound, ISB1, which features a para-benzyloxy group, demonstrated significant MAO-B inhibition with an IC50 value of 0.124 ± 0.007 μM. nih.gov Another derivative, ISFB1, also showed potent MAO-A inhibition (IC50 = 0.678 ± 0.006 μM) and a high selectivity index for MAO-B. nih.gov These compounds were identified as competitive and reversible inhibitors of MAO-B. nih.gov Furthermore, chalcone derivatives incorporating a benzyloxy pharmacophore have also been investigated as MAO-B inhibitors. nih.gov Compound B10 from this series was the most potent, with an IC50 value of 0.067 μM against hMAO-B. nih.gov The low neurotoxicity of some of these derivatives in cell-based assays suggests their potential as promising candidates for the development of new therapies for neurodegenerative disorders. rsc.org

| Compound | Target | IC50 (μM) | Selectivity Index (SI) | Inhibition Type |

|---|---|---|---|---|

| ISB1 | MAO-B | 0.124 ± 0.007 | - | Competitive, Reversible |

| ISFB1 | MAO-A | 0.678 ± 0.006 | 55.03 | Competitive, Reversible |

| ISFB1 | MAO-B | 0.135 ± 0.002 | ||

| B10 (chalcone derivative) | MAO-B | 0.067 | - | - |

| B15 (chalcone derivative) | MAO-B | 0.12 | - | - |

Derivatives of benzaldehyde (B42025) have shown potential as antifungal agents. nih.govresearchgate.net Studies have demonstrated that certain benzaldehydes possess potent antifungal activity by disrupting cellular antioxidation processes in fungi. nih.gov Structure-activity relationship studies have revealed that the presence of an ortho-hydroxyl group in the benzaldehyde ring enhances its antifungal activity. nih.gov

Specifically, novel benzylic 1,2,3-triazole-4-carboxamides derived from benzylic aldehydes have been synthesized and evaluated for their in vitro activity against various fungal species. scielo.org.mx Two compounds from this series, 3d and 3e, were found to be particularly effective against Rhizopus oryzae, exhibiting greater fungicidal activity than the reference drug, itraconazole. scielo.org.mx While these specific derivatives were not explicitly synthesized from this compound, the findings highlight the potential of developing potent antifungal agents from benzaldehyde scaffolds.

Derivatives of benzyloxybenzaldehyde have been investigated for their anticancer properties. A study focusing on the synthesis and anticancer activity of a series of benzyloxybenzaldehyde derivatives against the HL-60 human leukemia cell line identified several compounds with significant activity at micromolar concentrations. nih.gov Notably, 2-(benzyloxy)benzaldehyde (B185962) and its substituted analogs demonstrated the ability to arrest cell cycle progression at the G2/M phase and induce apoptosis. nih.gov These compounds were also found to cause a loss of mitochondrial membrane potential. nih.gov

While this compound itself was found to have much less potent anticancer activity against HL-60 cells compared to its 2-isomer, the broader class of benzyloxybenzaldehyde derivatives holds promise. chemicalbook.com Furthermore, benzaldehyde, the parent compound, has been studied for its antitumor activity in patients with inoperable carcinoma, where it was administered as a beta-cyclodextrin (B164692) inclusion compound. nih.gov This treatment resulted in complete or partial tumor regression in a significant number of patients. nih.gov

| Compound | Activity Concentration (μM) | Mechanism of Action |

|---|---|---|

| 2-(benzyloxy)benzaldehyde (17) | 1-10 | Cell cycle arrest at G2/M, apoptosis induction, loss of mitochondrial membrane potential |

| 2-(benzyloxy)-4-methoxybenzaldehyde (26) | 1-10 | |

| 2-(benzyloxy)-5-methoxybenzaldehyde (27) | 1-10 | |

| 2-(benzyloxy)-5-chlorobenzaldehyde (28) | 1-10 | |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865) (29) | 1-10 (most potent) | |

| 2-[(2-chlorobenzyl)oxy]benzaldehyde (30) | 1-10 | |

| 2-[(4-chlorobenzyl)oxy]benzaldehyde (31) | 1-10 |

Chalcone derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde (B16803) have been evaluated for their antimicrobial properties. orientjchem.org These compounds exhibited varying degrees of antibacterial activity against different bacterial species, with some showing moderate effects. orientjchem.org The pharmacological properties of chalcones are often attributed to the presence of an α,β-unsaturated keto group and aromatic rings. orientjchem.org

In another study, a series of 4-phenacyloxy benzaldehyde derivatives were synthesized and tested for their antibacterial activity. orientjchem.org While most of these compounds were found to be inactive against the tested bacterial strains, two derivatives showed slight activity against Bacillus cereus. orientjchem.org The lack of significant antibacterial activity in these particular phenacyl ether compounds was suggested to be potentially due to steric factors or the specific testing methodology used. orientjchem.org

Antiviral Properties, including Anti-HIV Activity

While this compound itself is not reported to have direct antiviral activity, it serves as a crucial intermediate in the synthesis of more complex molecules with significant anti-HIV properties. nih.gov Research has focused on its derivatives, which have shown promising results in inhibiting the replication of the human immunodeficiency virus (HIV).

One notable derivative, (4-Benzyloxy-Phenylmethylene)-Bis-Diisopentanoyl Phloroglucinol (4-BPMDP), has demonstrated potent anti-HIV-1 activity. Studies have shown that 4-BPMDP can significantly inhibit various strains of HIV-1, including those with different tropisms (X4, R5, and dual tropic X4R5 viruses). Furthermore, it has been effective against subtype C clinical isolates, which are prevalent in many parts of the world. The primary mechanism of its anti-HIV activity is the inhibition of the viral enzyme reverse transcriptase, a critical component in the HIV life cycle.

Antimalarial and Antitumor Activities of Thiosemicarbazone Derivatives

Thiosemicarbazones, a class of compounds derived from aldehydes and ketones, are known for their wide range of biological activities, including antimalarial and antitumor effects. nih.govresearchgate.net Derivatives of this compound are no exception and have been investigated for their potential in these areas.

While specific IC50 values for the antimalarial and antitumor activities of this compound thiosemicarbazone derivatives are not extensively reported in the available literature, the general class of thiosemicarbazones has shown significant promise. For instance, various benzaldehyde thiosemicarbazone derivatives have demonstrated cytotoxicity against a range of human tumor cell lines. researchgate.net The antitumor activity of these compounds is often enhanced upon coordination with metal ions, such as palladium(II) and platinum(II). researchgate.net The proposed mechanism for their anticancer effects involves the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, thereby halting cell proliferation.

In the context of malaria, thiosemicarbazones are recognized for their potential to inhibit parasitic growth. researchgate.net The activity is believed to stem from their ability to chelate metal ions that are vital for the parasite's survival or to inhibit parasitic enzymes. Although direct data on this compound-derived thiosemicarbazones in antimalarial assays is limited, the structural features of these compounds make them promising candidates for further investigation in this field. nih.gov

ALDH1A3 Inhibitors

Aldehyde dehydrogenase 1A3 (ALDH1A3) is an enzyme that is overexpressed in several types of cancer and is associated with cancer stem cell maintenance, proliferation, and resistance to therapy. Consequently, the development of ALDH1A3 inhibitors is a promising strategy in oncology.

Recent studies have identified compounds with a benzyloxybenzaldehyde scaffold as potent and selective inhibitors of ALDH1A3. These inhibitors were designed based on the structure of the natural substrate of the enzyme. Two notable examples, designated as ABMM-15 and ABMM-16, have demonstrated significant inhibitory activity against ALDH1A3 with IC50 values in the sub-micromolar and low-micromolar range, respectively. Importantly, these compounds exhibited high selectivity for ALDH1A3 over other ALDH isoforms, such as ALDH1A1 and ALDH3A1. This selectivity is crucial for minimizing off-target effects and potential toxicity.

| Compound | ALDH1A3 IC50 (µM) | Selectivity Profile |

|---|---|---|

| ABMM-15 | 0.23 | High selectivity over ALDH1A1 and ALDH3A1 |

| ABMM-16 | 1.29 | High selectivity over ALDH1A1 and ALDH3A1 |

Mechanisms of Biological Action

The diverse biological activities of this compound and its derivatives can be attributed to several underlying mechanisms at the molecular level.

Enzyme Inhibition and Protein Interactions

A primary mechanism of action for derivatives of this compound is the inhibition of specific enzymes that are critical for disease progression. As discussed, derivatives have been shown to be potent inhibitors of ALDH1A3, a key enzyme in cancer biology. The interaction with the enzyme's active site is thought to be stabilized by the benzyloxy moiety, leading to potent and selective inhibition.

Furthermore, isatin-based benzyloxybenzene derivatives have been identified as competitive inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters and implicated in neurodegenerative diseases. Molecular docking and simulation studies suggest that these compounds bind within the substrate-binding pocket of MAO-B, with interactions such as hydrogen bonding and pi-pi stacking contributing to the stability of the enzyme-inhibitor complex.

The crystal structure of this compound reveals an essentially planar conformation, which may facilitate its interaction with the planar residues within the active sites of enzymes and proteins. Weak intermolecular C—H⋯O contacts are observed, indicating the potential for hydrogen bonding interactions with protein backbones or side chains. nih.gov

Binding to Metal Ions

The ability of certain derivatives of this compound to chelate metal ions is another important aspect of their biological activity. Thiosemicarbazone derivatives, in particular, are well-known for their metal-binding properties due to the presence of nitrogen and sulfur donor atoms.

A synthesized derivative, 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC), has been shown to form a stable complex with Cadmium(II) ions. mdpi.com The formation of such metal complexes can significantly alter the biological properties of the parent molecule. In the context of anticancer and antimicrobial activity, metal chelation can lead to the formation of reactive species that can damage cellular components or can facilitate the transport of the active compound into the cell. The coordination of the thiosemicarbazone to the metal ion often results in a more lipophilic complex, which can more easily penetrate cell membranes.

Reactive Oxygen Species Generation

The generation of reactive oxygen species (ROS) is a mechanism by which some therapeutic agents exert their cytotoxic effects, particularly in cancer therapy. ROS, such as superoxide (B77818) anions and hydroxyl radicals, can induce oxidative stress, leading to damage of DNA, proteins, and lipids, and ultimately apoptosis or cell death.

Currently, there is a lack of direct scientific evidence in the reviewed literature specifically linking this compound or its derivatives to the generation of reactive oxygen species as a primary mechanism of their biological action. While some metal complexes of thiosemicarbazones, in general, are thought to mediate their effects through ROS production, this has not been explicitly demonstrated for derivatives of this compound. Further research is required to explore this potential mechanism.

Computational Studies and Structure Activity Relationship Sar

Structure-Activity Relationship (SAR) Studies of Derivatives

The 4-(benzyloxy)benzaldehyde scaffold serves as a valuable starting point for the synthesis of various derivatives with a wide range of biological activities. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural modifications of a lead compound, such as this compound, influence its biological and pharmacological effects. By systematically altering the molecule's structure and observing the corresponding changes in activity, researchers can design more potent and selective agents.

For instance, studies have shown that the presence and position of substituents like methoxy (B1213986), chloro, or fluoro groups can dramatically alter enzyme inhibitory activity or cytotoxicity against cancer cell lines. nih.govresearchgate.net The aldehyde group itself is a key feature, often interacting with biological targets, but its replacement with other functionalities like an alcohol or carboxylic acid has also been explored to fine-tune activity and substrate potential. nih.gov

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. Research has demonstrated that even minor changes, such as the addition of a halogen or a methoxy group, can lead to significant variations in potency and selectivity for specific biological targets.

As ALDH1A3 Inhibitors: A study focused on developing selective inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer, revealed key SAR insights. Two compounds, ABMM-15 and ABMM-16, which feature the benzyloxybenzaldehyde scaffold, were identified as potent and selective inhibitors of ALDH1A3. nih.gov The substitution on the benzyl (B1604629) ring was found to be critical. For example, 4-((4-Chlorobenzyl)oxy)benzaldehyde (ABMM-15) showed significant inhibitory action. The addition of a methoxy group to the benzaldehyde (B42025) ring, as in 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde (ABMM-16), maintained this potent activity. nih.gov In contrast, derivatives where the ether linker was replaced with an ester group showed a remarkable difference in inhibitory activity, highlighting the importance of the ether-methylene bridge for ALDH1A3 inhibition. nih.gov

As Anticancer Agents: In the context of anticancer activity, a series of benzyloxybenzaldehyde derivatives were tested against the HL-60 human leukemia cell line. nih.gov The position of the benzyloxy group was a critical determinant of activity. Derivatives with the benzyloxy group at the 2-position of the benzaldehyde ring showed significant cytotoxicity. For example, 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865) was the most potent compound in this series. nih.gov Substituents on both the benzyloxy and benzaldehyde rings modulated this activity. Methoxy and chloro substituents on either ring resulted in compounds with significant activity at concentrations between 1-10 µM. nih.gov These compounds were found to induce apoptosis and arrest the cell cycle at the G2/M phase. nih.gov

As Monoamine Oxidase (MAO) Inhibitors: Isatin-based derivatives incorporating the benzyloxybenzene moiety have been investigated as inhibitors of monoamine oxidase B (MAO-B), a target in neurodegenerative diseases. The lead molecule, (3Z)-3-((4-(benzyloxy)benzylidene)hydrazineylidene)indolin-2-one (ISB1), exhibited potent MAO-B inhibitory activity with an IC50 value of 0.124 µM. sigmaaldrich.com The position of the benzyloxy group was again important; the para-benzyloxy group in ISB1 showed higher MAO-B inhibition than a meta-benzyloxy equivalent. Adding a fluorine substituent to the benzyl ring, as in (3Z)-3-((4-((3-fluorobenzyl)oxy)benzylidene)hydrazineylidene)indolin-2-one (ISFB1), also resulted in potent MAO-B inhibition. sigmaaldrich.com These findings indicate that the 4-(benzyloxy)benzylidene portion of the molecule is a key pharmacophore for this activity. sigmaaldrich.com

| Compound Name | Target/Assay | Key Substituents | Observed Activity (IC50) | Source |

|---|---|---|---|---|

| 4-((4-Chlorobenzyl)oxy)benzaldehyde (ABMM-15) | ALDH1A3 Inhibition | 4'-Chloro on benzyl ring | Potent and selective inhibitor | nih.gov |

| 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde (ABMM-16) | ALDH1A3 Inhibition | 4'-Chloro on benzyl ring, 3-Methoxy on benzaldehyde ring | Potent and selective inhibitor | nih.gov |

| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | Anticancer (HL-60 cells) | 2-Benzyloxy, 3'-Methoxy on benzyl ring | Most potent in series | nih.gov |

| 2-(Benzyloxy)-5-chlorobenzaldehyde | Anticancer (HL-60 cells) | 2-Benzyloxy, 5-Chloro on benzaldehyde ring | Significant activity at 1-10 µM | nih.gov |

| (3Z)-3-((4-(Benzyloxy)benzylidene)hydrazineylidene)indolin-2-one (ISB1) | MAO-B Inhibition | 4-Benzyloxy | 0.124 µM | sigmaaldrich.com |

| (3Z)-3-((4-((3-Fluorobenzyl)oxy)benzylidene)hydrazineylidene)indolin-2-one (ISFB1) | MAO-B Inhibition | 4-Benzyloxy, 3'-Fluoro on benzyl ring | 0.135 µM | sigmaaldrich.com |

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a fundamental factor in determining its pharmacological activity. biomedgrid.comnih.gov Since biological systems like enzymes and receptors are themselves chiral, they often interact differently with the various stereoisomers (e.g., enantiomers or diastereomers) of a drug molecule. nih.gov One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even cause adverse effects. biomedgrid.comresearchgate.net

While comprehensive studies comparing the biological activities of different stereoisomers of simple this compound derivatives are not widely reported in the surveyed literature, the parent compound serves as a key precursor in the synthesis of complex, stereochemically defined molecules with specific biological functions. This highlights the importance of controlling stereochemistry in derivatives originating from this scaffold.

A notable example is the use of this compound in the synthesis of (5-fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile), a ligand designed to be selective for the estrogen receptor β (ERβ). sigmaaldrich.com In this synthesis, the starting material is used to construct a molecule with a specific and controlled stereochemical configuration at its chiral centers. The defined (2R,3S) stereochemistry is critical for achieving selective binding to the ERβ target. This demonstrates that while this compound itself is achiral, it is a valuable building block for creating chiral derivatives where the specific spatial arrangement is essential for the intended biological activity. sigmaaldrich.com

The general principle that stereoisomers can have different pharmacokinetic and pharmacodynamic properties is well-established. biomedgrid.comnih.gov For many chiral drugs, the desired activity resides in only one of the enantiomers (the eutomer), while the other (the distomer) is considered isomeric ballast or may contribute to undesirable effects. researchgate.net Therefore, the development of stereoselective syntheses—methods that produce a specific stereoisomer—is a critical goal in modern drug discovery to create safer and more effective medicines. researchgate.net

Prediction of Pharmacological Profiles

In modern drug discovery, computational (in silico) methods are increasingly used to predict the pharmacological profiles of chemical compounds before they are synthesized and tested in the laboratory. These predictive models save time and resources by helping to prioritize candidates with favorable drug-like properties. For derivatives of this compound, in silico tools can be used to forecast a range of properties, including their potential biological targets, absorption, distribution, metabolism, and excretion (ADME) characteristics.

Computational profiling capitalizes on large datasets of known drug-protein interactions to predict potential "off-target" effects, which can lead to side effects or provide opportunities for drug repurposing. For novel compounds, molecular docking simulations can predict how a molecule like a this compound derivative might bind to the active site of a specific protein target. For example, in the study of ALDH1A3 inhibitors, an in silico study was performed to explore the structure-activity relationships, presumably involving docking the benzyloxybenzaldehyde derivatives into the enzyme's active site to understand the structural basis for their inhibitory activity. nih.gov

Furthermore, in silico ADME prediction is a standard component of early-stage drug discovery. Various computational models are used to estimate properties such as:

Absorption: Predicting oral bioavailability and intestinal absorption.

Distribution: Estimating factors like plasma protein binding and blood-brain barrier penetration.

Metabolism: Identifying potential sites of metabolic transformation by cytochrome P450 enzymes.

Excretion: Predicting the routes by which the compound and its metabolites will be cleared from the body.

These predictions are often based on the compound's structural features and physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. By evaluating these parameters for a series of this compound derivatives, researchers can identify candidates that are more likely to have favorable pharmacokinetic profiles, making them better candidates for further development.

Applications in Materials Science

Polymer Synthesis

4-(Benzyloxy)benzaldehyde serves as a versatile monomer and modifying agent in the synthesis of various polymers. Its aldehyde group can participate in reactions to form larger polymer chains or be immobilized onto existing polymer backbones.

One notable application is in solid-phase organic synthesis (SPOS), where this compound is attached to a polymer support, such as polystyrene. This polymer-supported benzaldehyde (B42025) acts as a useful tool for producing sulfonamides and anilides. sigmaaldrich.com For instance, 4-Benzyloxybenzaldehyde Polystyrene HL, which is based on a copoly(styrene - 2% DVB) matrix, demonstrates this utility. sigmaaldrich.com

While aromatic aldehydes like benzaldehyde are generally challenging to polymerize cationically, studies have shown successful controlled copolymerization with reactive monomers like vinyl ethers under specific catalytic conditions. acs.org This opens possibilities for creating well-defined alternating copolymers where this compound units could be precisely incorporated into a polymer chain, offering control over the final material's properties.

Furthermore, derivatives of benzaldehyde are used to create functional polymers with specific properties, such as antimicrobial activity. By immobilizing benzaldehyde derivatives onto polymer backbones like aminated polyacrylonitrile, materials with enhanced biological resistance can be developed. researchgate.net

Table 1: Examples of Polymer Systems Involving Benzaldehyde Derivatives

| Polymer System | Monomers/Components | Application/Significance |

| 4-Benzyloxybenzaldehyde Polystyrene HL | This compound, Styrene, Divinylbenzene (DVB) | Solid-phase synthesis of sulfonamides and anilides. sigmaaldrich.com |

| Alternating Copolymers | Benzaldehydes (e.g., p-methoxybenzaldehyde), Vinyl Ethers (e.g., isobutyl vinyl ether) | Precision synthesis of degradable copolymers via cationic copolymerization. acs.org |

| Antimicrobial Polymers | Benzaldehyde derivatives, Amine-terminated polyacrylonitrile | Development of materials with resistance to microbial growth for biomedical applications. researchgate.net |

Liquid Crystal Building Blocks

This compound is a key precursor in the synthesis of thermotropic liquid crystals, particularly Schiff base derivatives. nih.govmdpi.com The rigid, rod-like geometry of molecules derived from this compound is essential for the formation of mesophases, which are intermediate states of matter between crystalline solid and isotropic liquid.

A common synthetic route involves the condensation reaction of this compound with various anilines. For example, reacting this compound with different 4-alkyloxyanilines yields a homologous series of Schiff base compounds, such as (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline. nih.govmdpi.com

Research on these materials has shown that the length of the terminal alkyloxy chain significantly influences their mesomorphic properties. nih.govmdpi.com For instance, in one study, derivatives with alkyloxy chains varying from 6 to 16 carbons were synthesized. All compounds in this series, except for the shortest chain derivative, exhibited enantiotropic liquid crystalline phases, specifically the Smectic A (SmA) phase. nih.govmdpi.com The thermal stability and the temperature range of these mesophases are dependent on the molecular structure.

The synthesis process typically involves refluxing this compound with the corresponding alkyloxy aniline (B41778) in absolute ethanol (B145695). nih.gov The resulting crystalline products are then analyzed using techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to determine their phase transition temperatures and identify the types of liquid crystal phases formed. nih.govmdpi.com The presence of the terminal benzyloxy group has been shown to impact the smectogenic (smectic-phase forming) properties of these compounds. nih.gov

Table 2: Mesomorphic Properties of a Schiff Base Series Derived from this compound

| Compound | n (Alkyloxy Chain Length) | Phase Transitions (°C) | Mesophase Type |

| I6 | 6 | Cr 135.0 I | None |

| I8 | 8 | Cr 127.0 (SmA 119.0) I | Smectic A (Enantiotropic) |

| I10 | 10 | Cr 123.0 (SmA 120.0) I | Smectic A (Enantiotropic) |

| I12 | 12 | Cr 118.0 SmA 122.0 I | Smectic A (Enantiotropic) |

| I14 | 14 | Cr 114.0 SmA 123.0 I | Smectic A (Enantiotropic) |

| I16 | 16 | Cr 111.0 SmA 124.0 I | Smectic A (Enantiotropic) |

| Data adapted from studies on (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline derivatives. Cr = Crystal, SmA = Smectic A, I = Isotropic Liquid. Parentheses indicate a monotropic transition observed on cooling. |

Advanced Characterization Techniques for Synthesized Derivatives and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum of 4-(benzyloxy)benzaldehyde, distinct signals corresponding to the aldehydic proton, the aromatic protons of both benzene (B151609) rings, and the methylene (B1212753) protons of the benzyl (B1604629) group are observed. The aldehydic proton typically appears as a singlet at approximately 9.88 ppm. The protons on the benzaldehyde (B42025) ring appear as two doublets, one around 7.83 ppm and the other around 7.07 ppm, indicative of their positions relative to the electron-withdrawing aldehyde group and the electron-donating benzyloxy group. The protons of the benzyl ring and the methylene bridge present a more complex pattern between 7.35 and 7.42 ppm, and a characteristic singlet for the -CH₂- group appears around 5.14 ppm. chemicalbook.com

The ¹³C NMR spectrum provides complementary information on the carbon framework. For instance, in derivatives such as 4-phenacyloxy benzaldehyde, the carbonyl carbon of the aldehyde group (CHO) resonates at approximately 190.79 ppm, while the ketone carbonyl (C=O) appears around 193.32 ppm. The methylene carbon (-CH₂-) is typically found at about 70.77 ppm. The aromatic carbons exhibit a range of chemical shifts between 115 and 163 ppm, with the carbon attached to the ether oxygen appearing further downfield. sigmaaldrich.com

¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.88 | s | 1H | Aldehydic H |

| 7.83 | d | 2H | Aromatic H (ortho to CHO) |

| 7.42 - 7.35 | m | 5H | Aromatic H (benzyl ring) |

| 7.07 | d | 2H | Aromatic H (ortho to OCH₂) |

| 5.14 | s | 2H | Methylene H (-OCH₂-) |

¹³C NMR Data for a 4-Phenacyloxy Benzaldehyde Derivative

| Chemical Shift (ppm) | Assignment |

| 193.32 | Ketone Carbonyl (C=O) |

| 190.79 | Aldehyde Carbonyl (CHO) |

| 162.85 | Aromatic C (adjacent to ether oxygen) |

| 115.13 - 134.30 | Aromatic C |

| 70.77 | Methylene C (-CH₂-) |

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of compounds. Techniques such as Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed.

The electron ionization mass spectrum of this compound shows a molecular ion peak ([M]⁺) at an m/z of 212, corresponding to its molecular weight. A prominent base peak is observed at m/z 91, which is characteristic of the tropylium (B1234903) cation ([C₇H₇]⁺) formed by the cleavage of the benzyl group. nist.gov

For derivatives, such as 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC), mass spectral analysis confirms the molecular weight of the synthesized ligand and its metal complexes. The calculated molecular weight for BBMTSC is 299, and the mass spectrum shows a molecular ion peak at m/z 300.12. Similarly, for its Cd(II) complex, the calculated molecular weight is 711.414, and the observed molecular weight is 711.11. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a molecule. For example, in the characterization of intermediates, HRMS can confirm the elemental composition with high precision, often within a few parts per million (ppm). rsc.org LC-MS is particularly useful for analyzing reaction mixtures and purifying products, as it combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org

Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 212 | 10.7% | [M]⁺ |

| 91 | 100% | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 9.5% | [C₅H₅]⁺ |

Infrared (IR) Spectroscopy (FT-IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FT-IR spectrum of this compound and its derivatives, characteristic absorption bands are observed.